molecular formula C24H23N3O3S B6076830 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide

Katalognummer B6076830
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: YVNDMXZJGVFWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide, also known as BZSBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the benzimidazole family of compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Wirkmechanismus

The mechanism of action of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-microbial activity against several bacterial and fungal strains.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been found to exhibit anti-inflammatory and anti-microbial activities, which could have potential applications in the treatment of various inflammatory and infectious diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which could make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for the research on 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide. One area of focus could be the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as inflammatory bowel disease or infectious diseases. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activities. Its mechanism of action is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and pathways involved in cancer cell growth and survival. Despite its potential therapeutic applications, this compound also has some limitations, such as its low solubility in aqueous solutions. However, further research on this compound could lead to the development of new cancer therapies and the treatment of other diseases.

Synthesemethoden

The synthesis of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-aminobenzimidazole with 3,4-dimethylphenylacetic acid and benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. This method of synthesis has been reported in several research articles, and the yield of this compound is typically around 60-70%.

Wissenschaftliche Forschungsanwendungen

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and anti-microbial properties.

Eigenschaften

IUPAC Name

2-(2-benzylsulfonylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-17-12-13-20(14-18(17)2)25-23(28)15-27-22-11-7-6-10-21(22)26-24(27)31(29,30)16-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDMXZJGVFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.